
CK-2-68
Overview
Description
CK-2-68 (7-chloro-3-methyl-2-[4-(trifluoromethoxy)phenyl]quinolin-4(1H)-one) is a synthetic 4(1H)-quinolone derivative initially developed as a putative inhibitor of Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), a component of the mitochondrial electron transport chain (ETC) . However, subsequent studies revealed that its primary antimalarial activity stems from inhibition of the cytochrome bc1 complex (Pfbc1), a validated drug target in the parasite’s ETC . This compound exhibits potent in vitro activity against both drug-sensitive (3D7, IC50 = 54 nM) and multidrug-resistant (W2, IC50 = 178 nM) strains of P. falciparum . Structural studies using cryo-electron microscopy (cryo-EM) confirmed its binding to the quinol oxidation (Qo) site of Pfbc1, a mechanism shared with atovaquone but with distinct resistance profiles . Despite promising efficacy, this compound suffers from poor aqueous solubility (logP = 6.4), necessitating prodrug formulations (e.g., phosphate salts) for in vivo applications .
Preparation Methods
The synthesis of CK-2-68 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Binding Mechanism to Cytochrome bc₁ Complex (Complex III)
CK-2-68 binds specifically to the quinol oxidation (Q<sub>P</sub>) site of mitochondrial Complex III, as revealed by cryo-EM structures of the bovine Complex III–this compound complex . Key interactions include:
- Quinolone moiety (A and B rings): Anchors deeply in the hydrophobic Q<sub>P</sub> active site, forming a hydrogen bond (2.77 Å) between the 4-oxo group and the protonated His161 of the iron-sulfur protein (ISP) subunit .
- C and D rings: Extend into the access portal of the Q<sub>P</sub> pocket, engaging in van der Waals interactions with less conserved residues. The trifluoromethoxy benzene (D ring) occupies a region critical for species-selective inhibition .
This binding arrests the motion of the ISP subunit, preventing electron transfer to cytochrome c₁—a mechanism shared with Pf-type Complex III inhibitors like atovaquone .
Species-Selective Inhibition
This compound shows preferential binding to Plasmodium falciparum Complex III (Pfbc1) over bovine mitochondrial Complex III (Btbc1). Structural comparisons highlight:
Feature | Pfbc1 Interaction | Btbc1 Interaction |
---|---|---|
Quinolone positioning | Deeper embedding in conserved active site | Partial exposure due to access portal differences |
Access portal residues | Favorable for C/D ring interactions | Less favorable hydrophobic interactions |
Glu residue conformation | Stabilizes ISPHis161 interaction | Adopts "out-conformation" reducing affinity |
These differences explain this compound’s wide therapeutic window and resistance mutations in Plasmodium (e.g., cyt bGlu261 substitutions) .
Resistance Mechanisms
Resistance-conferring mutations in Plasmodium map to residues near the Q<sub>P</sub> site:
- Cyt bGlu261PF: Substitutions disrupt hydrogen bonding with ISPHis161, reducing inhibitor affinity .
- Access portal mutations (e.g., Phe267Leu): Alter van der Waals interactions with the C/D rings, weakening binding .
Comparative Inhibition Kinetics
This compound’s inhibition kinetics align with other Q<sub>P</sub> site inhibitors but differ in key aspects:
Inhibitor | Binding Site | Key Interaction | Species Selectivity |
---|---|---|---|
This compound | Q<sub>P</sub> site | ISPHis161 hydrogen bond | High (Pfbc1 > Btbc1) |
Atovaquone | Q<sub>P</sub> site | Chlorophenyl-cyclohexyl tail interactions | Moderate |
Stigmatellin | Q<sub>P</sub> site | Direct engagement with cyt bGlu271 | Low |
The absence of a functional group at position 8 (unlike stigmatellin) limits this compound’s direct interaction with cyt bGlu residues, contributing to its selectivity .
Controversy Over Initial Target
Although designed to inhibit Plasmodium NADH dehydrogenase (NDH2), this compound’s antimalarial efficacy stems from Complex III inhibition:
- NDH2 knockout studies: P. falciparum survives without NDH2, ruling it out as the primary target .
- Resistance mutations: Observed in cyt b (Complex III) but not NDH2 .
Structural Insights from Cryo-EM
The 2.8 Å resolution cryo-EM structure of Btbc1/CK-2-68 (PDB: 6ZFT) clarifies binding ambiguities:
Scientific Research Applications
Efficacy Against Malaria
CK-2-68 has demonstrated potent activity against various strains of Plasmodium falciparum, including multidrug-resistant lines. Key findings from research indicate:
- Inhibition Constants : this compound exhibits an IC50 value of approximately 16 nM against PfNDH2 and 31 nM against the 3D7 strain of P. falciparum. This level of potency positions this compound as a promising candidate for further development in malaria treatment .
- Animal Studies : In vivo studies using murine models infected with Plasmodium berghei showed that this compound could clear parasitemia effectively, indicating its potential for therapeutic use .
Comparative Analysis of Antimalarial Activity
The following table summarizes the comparative efficacy of this compound against other antimalarial compounds:
Compound | Target | IC50 (nM) | Resistance Profile |
---|---|---|---|
This compound | PfNDH2 / Complex III | 16 | Active against resistant strains |
Atovaquone | Cytochrome bc1 | ~13 | Resistance observed in some strains |
Stigmatellin | Cytochrome bc1 | ~20 | Limited resistance reported |
Case Studies and Research Findings
- Structural Studies : Cryo-electron microscopy has provided insights into how this compound binds to Complex III, revealing structural details that inform its selective action against Plasmodium. Mutations in the cyt b subunit have been linked to resistance mechanisms, highlighting the need for ongoing research into mutation profiles and their implications for treatment efficacy .
- Metabolomics Approach : A targeted metabolomics study indicated that this compound disrupts pyrimidine biosynthesis within Plasmodium, further elucidating its mechanism of action. The compound's ability to induce rapid depolarization of mitochondrial membrane potential underscores its potent inhibitory effects at low concentrations .
- Resistance Mechanisms : Selection experiments have identified mutations conferring resistance to this compound, primarily localized around the Q P site of cyt b subunit. Understanding these mutations is critical for developing next-generation antimalarials that can circumvent resistance .
Mechanism of Action
CK-2-68 exerts its effects by specifically targeting the quinol oxidation site of Complex III in the mitochondrial respiratory chain of Plasmodium falciparum . This binding arrests the motion of the iron-sulfur protein subunit, leading to the inhibition of the mitochondrial respiratory chain and ultimately causing the death of the parasite . The inhibition mechanism of this compound is similar to that of other Complex III inhibitors, such as atovaquone, stigmatellin, and UHDBT .
Comparison with Similar Compounds
Target Selectivity and Mechanism of Action
CK-2-68 was initially misclassified as a PfNDH2 inhibitor due to in vitro enzyme assays (IC50 = 16 nM for PfNDH2) . However, genetic knockout studies demonstrated that PfNDH2 is non-essential in asexual blood stages, and this compound’s antimalarial activity arises from Pfbc1 inhibition . This contrasts with other quinolones like RYL-552, which also bind Pfbc1 but induce resistance mutations in PfCytB (e.g., Y268S) distinct from those caused by atovaquone .
Structural and Pharmacokinetic Optimization
- SL-2-25 : A pyridyl-substituted analogue of this compound designed to improve solubility (logP reduced from 6.4 to 4.2) while retaining dual PfNDH2/Pfbc1 inhibition (IC50 = 14–15 nM) .
- ELQ-300: A quinolone optimized for Qi site binding, achieving sub-nanomolar in vitro activity (EC50 = 0.3 nM) and delayed resistance development due to novel target engagement .
Resistance Profiles
In contrast, plasmodione derivatives (e.g., MTC42019) with structural similarities to this compound exhibit reduced efficacy against Pfbc1 mutants .
Dual Mechanisms of Action
This compound and SL-2-25 uniquely inhibit both PfNDH2 and Pfbc1, a dual mechanism that may impede resistance . This contrasts with ELQ-300, which is selective for Pfbc1’s Qi site .
Key Research Findings and Controversies
Target Misassignment : Early studies attributed this compound’s activity to PfNDH2 inhibition , but genetic and cryo-EM evidence later confirmed Pfbc1 as the primary target .
Solubility Challenges : this compound’s high logP (6.4) limits bioavailability, prompting prodrug strategies (e.g., phosphate salts) . SL-2-25’s pyridyl side chain improves solubility without sacrificing potency .
Biological Activity
CK-2-68 is a bisaryl quinolone compound developed primarily as an antimalarial agent targeting the Plasmodium species responsible for malaria. Its mechanism of action involves inhibition of the mitochondrial respiratory chain, specifically targeting Complex III. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound was designed to inhibit the alternate NADH dehydrogenase in the Plasmodium respiratory chain. Recent studies have shown that it binds selectively to the quinol oxidation site of Complex III, which is crucial for mitochondrial function in the parasite. This binding disrupts electron transport, leading to a collapse of mitochondrial function and ultimately causing parasite death .
Key Findings:
- Binding Site : this compound binds to the Q_P site of Complex III, affecting the motion of the iron-sulfur protein subunit .
- Resistance Mechanisms : Mutations in Complex III can confer resistance to this compound, highlighting the importance of this target in drug development .
Efficacy Against Plasmodium falciparum
This compound exhibits potent antimalarial activity, particularly against multidrug-resistant strains of P. falciparum. The compound has demonstrated submicromolar effective concentration (EC50) levels, indicating strong efficacy.
Inhibition Data
Target | IC50 (nM) | Comments |
---|---|---|
P. falciparum | 31 | Effective against wild-type strains |
Multidrug-resistant strains | 23 ± 5 | Active against atovaquone-resistant strains |
Yeast DHODH | >100 μM | No significant activity observed |
Case Studies and Experimental Results
- In Vitro Studies :
- Metabolomic Analysis :
- Resistance Selection Experiments :
Comparative Analysis with Other Antimalarials
This compound has been compared with other antimalarial agents such as atovaquone and stigmatellin. The following table summarizes these comparisons:
Compound | Target | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | Complex III | 31 | Inhibition at Q_P site |
Atovaquone | Complex III | 13 | Similar binding site |
Stigmatellin | Complex III | 1 | Stronger inhibitor |
Q & A
Basic Research Questions
Q. What are the primary biological targets of CK-2-68, and what methodologies validate these targets?
this compound primarily targets NADH:ubiquinone oxidoreductase and cytochrome bc1 in Plasmodium species. These targets were identified through targeted metabolite profiling , which enriches low-abundance analytes and employs internal standards for quantitative analysis. This approach allows precise tracking of metabolic disruptions caused by this compound, confirming its dual mechanism of action .
Q. What structural features of this compound contribute to its antimalarial activity?
The compound’s core is a biaryl quinolone with a 7-methoxy group and a terminal OCF₃ substituent on the distal phenyl ring. Structural optimization studies revealed that the 7-methoxy group enhances target binding, while the OCF₃ group improves potency. However, unsubstituted positions (e.g., at C3) reduce solubility, necessitating prodrug formulations for in vivo efficacy .
Q. How can researchers ensure reproducibility in experiments involving this compound?
Reproducibility requires:
- Detailed experimental documentation : Include synthesis protocols, solvent systems, and purity criteria (≥95% by HPLC).
- Standardized assays : Use consistent Plasmodium strains (e.g., 3D7 or Dd2) and IC₅₀ measurement protocols.
- Adherence to journal guidelines : Follow frameworks like the Beilstein Journal of Organic Chemistry for method transparency, including supplementary data for compound characterization .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across different Plasmodium strains be resolved?
Contradictions may arise from strain-specific genetic variations (e.g., pfcytb mutations). To address this:
- Orthogonal validation : Combine in vitro IC₅₀ assays with in vivo parasitemia reduction tests in murine models.
- Genetic knockdowns : Use CRISPR-Cas9 to silence putative resistance genes and assess restored sensitivity .
- Metabolomic profiling : Compare metabolite shifts in resistant vs. sensitive strains to identify compensatory pathways .
Q. What experimental designs address this compound’s pharmacokinetic challenges, such as poor solubility?
- Prodrug strategies : Attach hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility.
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes for enhanced bioavailability.
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and clearance rates in rodent models to guide dose adjustments .
Q. How can researchers formulate a FINER-compliant research question on this compound’s resistance mechanisms?
Apply the FINER criteria :
- Feasible : Use in vitro selection pressure assays to generate resistant Plasmodium lines.
- Novel : Investigate epigenetic or metabolic adaptations beyond known genetic mutations.
- Ethical : Adhere to institutional guidelines for animal use in resistance studies.
- Relevant : Correlate findings with clinical isolates from malaria-endemic regions .
Q. Methodological Guidance
Q. What frameworks are suitable for analyzing this compound’s structure-activity relationships (SAR)?
- Comparative SAR modeling : Synthesize analogs with systematic substitutions (e.g., halogenation at C5/C8) and evaluate antimalarial activity.
- Computational docking : Map interactions between this compound and cytochrome bc1 using tools like AutoDock Vina to predict binding affinities .
- Solubility-activity balance : Prioritize substituents that maintain potency while improving logP values (e.g., polar groups at C3) .
Q. How should researchers design a literature review to contextualize this compound within antimalarial drug discovery?
- Focus on primary sources : Extract data from peer-reviewed journals on quinolone derivatives, avoiding non-academic platforms like .
- Historical progression : Trace the evolution from early quinolones (e.g., endochin) to this compound, highlighting breakthroughs in target specificity .
- Gap analysis : Identify underexplored areas, such as this compound’s efficacy against Plasmodium vivax or combinatorial therapies .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error propagation : Calculate confidence intervals for replicate experiments (n ≥ 3).
- Synergy assessment : Apply the Chou-Talalay method to evaluate this compound’s combinatorial effects with artemisinin derivatives .
Q. How should researchers report conflicting data on this compound’s cytotoxicity in non-target cells?
- Transparent disclosure : Clearly state assay conditions (e.g., cell lines, incubation times) in the Methods section.
- Root-cause analysis : Test hypotheses (e.g., off-target effects via kinome profiling) and include negative controls.
- Contextual interpretation : Compare cytotoxicity thresholds with therapeutic indices from preclinical models .
Properties
IUPAC Name |
7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVLPENGSGQOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.